methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate
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Overview
Description
Methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate is an organic compound that features a benzoate ester functional group, a furan ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate typically involves a multi-step process:
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Formation of the Carbamoyl Intermediate: : The initial step involves the reaction of furan-3-ylmethanol with 2-methoxyethyl isocyanate to form the carbamoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
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Esterification: : The carbamoyl intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate can undergo oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), leading to the formation of furan-3-carboxylic acid derivatives.
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Reduction: : The ester and carbamoyl groups can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols and amines.
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Substitution: : The benzoate ester can undergo nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium methoxide (NaOMe) can lead to the formation of the corresponding methyl ester.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: NaOMe, potassium tert-butoxide (KOtBu), often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Methyl esters and other substituted benzoates.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The furan ring is a common motif in many bioactive molecules, and the carbamoyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The furan ring and carbamoyl group could play crucial roles in binding to the active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(furan-2-yl)methylcarbamoyl}benzoate: Similar structure but with the furan ring at a different position.
Methyl 4-{(thiophen-3-yl)methylcarbamoyl}benzoate: Contains a thiophene ring instead of a furan ring.
Methyl 4-{(pyridin-3-yl)methylcarbamoyl}benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate is unique due to the specific positioning of the furan ring and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate, often referred to as MFCB, is a synthetic organic compound characterized by its complex structure that includes a benzoate moiety, a furan ring, and an ethyl carbamate functional group. Its molecular formula is C22H23NO6. This article explores the biological activity of MFCB, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The unique structural features of MFCB contribute to its biological activity. The presence of the furan ring is significant due to its electrophilic nature, which allows it to interact with various biological targets. The compound's structure can be summarized as follows:
Component | Description |
---|---|
Furan Ring | Known for its electrophilic properties, facilitating interactions with biological molecules. |
Carbamate Group | Associated with anti-inflammatory and antimicrobial activities. |
Benzoate Moiety | Enhances lipophilicity, potentially improving membrane penetration. |
1. Antimicrobial Properties
MFCB has shown promising antimicrobial activity in preliminary studies. Compounds containing furan and carbamate groups are often investigated for their potential as antimicrobial agents. In vitro tests have demonstrated that MFCB exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
2. Anti-inflammatory Effects
Research indicates that MFCB may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. For instance, studies have shown that MFCB reduces the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages.
3. Anticancer Activity
MFCB has been evaluated for its anticancer potential, particularly against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. A study reported that MFCB demonstrated cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM.
The mechanisms underlying the biological activities of MFCB are still under investigation but may involve:
- Enzyme Inhibition : MFCB may inhibit specific enzymes related to inflammation and microbial growth.
- Receptor Interaction : The compound could interact with cellular receptors involved in signaling pathways that regulate inflammation and cell proliferation.
- Oxidative Stress Modulation : MFCB may influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of MFCB:
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Study on Antimicrobial Activity :
- Objective: Evaluate the antimicrobial efficacy of MFCB.
- Method: Disc diffusion method against various bacterial strains.
- Results: Significant zones of inhibition were observed for both gram-positive and gram-negative bacteria.
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Study on Anti-inflammatory Effects :
- Objective: Assess the impact of MFCB on TNF-α production.
- Method: ELISA assays on activated macrophages.
- Results: A notable decrease in TNF-α levels was recorded, indicating anti-inflammatory potential.
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Study on Anticancer Activity :
- Objective: Investigate cytotoxic effects on breast cancer cells.
- Method: MTT assay to determine cell viability.
- Results: MFCB exhibited dose-dependent cytotoxicity with an IC50 of 25 µM.
Comparison with Related Compounds
To contextualize the biological activity of MFCB, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-(furan-3-yl)acetate | Furan ring with an acetate group | Moderate antimicrobial activity |
Methyl carbamate | Basic carbamate structure | Limited anti-inflammatory properties |
Furan-3-carboxylic acid | Carboxylic acid derived from furan | Primarily focused on acidity |
The unique combination of functionalities in MFCB suggests enhanced biological activity compared to simpler analogs.
Properties
IUPAC Name |
methyl 4-[furan-3-ylmethyl(2-methoxyethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-10-8-18(11-13-7-9-23-12-13)16(19)14-3-5-15(6-4-14)17(20)22-2/h3-7,9,12H,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIELOWZAPOTOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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